![molecular formula C7H14N2O2S B1147811 Aldicarb-[13C2,d3] CAS No. 1261170-75-5](/img/no-structure.png)

Aldicarb-[13C2,d3]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aldicarb-[13C2,d3] is a labeled analog of aldicarb, a carbamate insecticide. Aldicarb is known for its effectiveness against a variety of pests including thrips, aphids, spider mites, lygus, fleahoppers, and leafminers. It is primarily used as a nematicide. Aldicarb-[13C2,d3] is used in scientific research to study the behavior and metabolism of aldicarb in various environments .

Aplicaciones Científicas De Investigación

Aldicarb-[13C2,d3] is used in various scientific research applications, including:

Environmental Studies: To study the degradation and persistence of aldicarb in soil and water.

Toxicology: To investigate the metabolic pathways and toxic effects of aldicarb in organisms.

Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of aldicarb residues in environmental and biological samples.

Mecanismo De Acción

Target of Action

Aldicarb-[13C2,d3] primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

Aldicarb-[13C2,d3] is a fast-acting cholinesterase inhibitor . It prevents the breakdown of acetylcholine at the synaptic cleft, leading to a rapid accumulation of acetylcholine . The structure of Aldicarb-[13C2,d3] is similar to that of acetylcholine, which enhances its binding to acetylcholinesterase in the body .

Biochemical Pathways

The basic metabolic pathway for Aldicarb-[13C2,d3] is consistent across all species studied, including plants and a variety of vertebrates and invertebrates . Aldicarb-[13C2,d3] is metabolically transformed into aldicarb sulfoxide and aldicarb sulfone .

Pharmacokinetics

Aldicarb-[13C2,d3] is highly soluble in water and highly mobile in soil . It degrades mainly by biodegradation and hydrolysis, persisting for weeks to months . In a case of severe poisoning, the half-life of distribution was found to be 0.4 hours, and the half-life of elimination was 13 hours .

Result of Action

The inhibition of acetylcholinesterase by Aldicarb-[13C2,d3] leads to an excess of acetylcholine in the nervous system, causing rapid onset severe toxicity with muscarinic and nicotinic symptoms . These symptoms can include seizures, decreased consciousness, and in severe cases, respiratory failure .

Action Environment

Aldicarb-[13C2,d3] is frequently found as a contaminant in groundwater, particularly in areas where it has been applied and where the soil is sandy . Its high level of solubility restricts its use in certain areas where the water table is close to the surface . Environmental factors such as soil type and proximity to water sources can significantly influence the action, efficacy, and stability of Aldicarb-[13C2,d3] .

Safety and Hazards

Aldicarb is considered “extremely hazardous” by the EPA and World Health Organization and has been banned in more than 100 countries . In case of severe poisoning, the victim dies of respiratory failure . It is characterized as a highly toxic colorless or white crystalline solid with a slightly sulfurous odor, and exposure occurs by inhalation, ingestion, or contact .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of aldicarb-[13C2,d3] involves the incorporation of carbon-13 and deuterium isotopes into the aldicarb molecule. The general synthetic route includes the following steps:

Formation of the oxime: The starting material, 2-methyl-2-(methylthio)propanal, is reacted with hydroxylamine to form the oxime.

Carbamoylation: The oxime is then treated with methyl isocyanate to form the carbamate.

Isotope labeling: The incorporation of carbon-13 and deuterium isotopes is achieved through the use of labeled reagents during the synthesis.

Industrial Production Methods

Industrial production of aldicarb-[13C2,d3] follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

Aldicarb-[13C2,d3] undergoes several types of chemical reactions, including:

Oxidation: Aldicarb can be oxidized to form aldicarb sulfoxide and aldicarb sulfone.

Hydrolysis: Aldicarb can undergo hydrolysis to form aldicarb oxime and aldicarb nitrile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Hydrolysis: Hydrolysis reactions are usually performed in aqueous solutions under acidic or basic conditions.

Major Products

Oxidation: The major products are aldicarb sulfoxide and aldicarb sulfone.

Hydrolysis: The major products are aldicarb oxime and aldicarb nitrile.

Comparación Con Compuestos Similares

Similar Compounds

Carbofuran: Another carbamate insecticide with a similar mode of action.

Methomyl: A carbamate insecticide used for controlling a wide range of pests.

Oxamyl: A carbamate insecticide and nematicide with similar applications.

Uniqueness

Aldicarb-[13C2,d3] is unique due to its isotopic labeling, which allows for detailed studies of its behavior and metabolism. This makes it a valuable tool in environmental and toxicological research, providing insights that are not possible with the non-labeled compound .

Propiedades

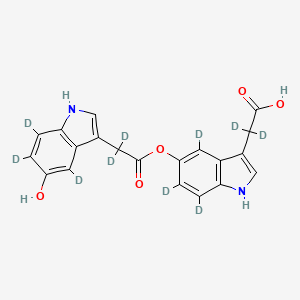

| { "Design of the Synthesis Pathway": "The synthesis of Aldicarb-[13C2,d3] can be achieved through a multi-step process involving the incorporation of isotopes into the molecule. The key steps involve the synthesis of intermediates that contain the isotopes, which are then used in subsequent reactions to form the final product.", "Starting Materials": [ "Methyl isocyanate", "Thionyl chloride", "Sodium cyanide", "Sodium borohydride", "Sodium hydroxide", "13C-labeled methanol", "Deuterium oxide" ], "Reaction": [ "Step 1: Synthesis of [13C2]-methyl isocyanate by reacting 13C-labeled methanol with phosgene.", "Step 2: Synthesis of [13C2]-carbamoyl chloride by reacting [13C2]-methyl isocyanate with thionyl chloride.", "Step 3: Synthesis of [13C2]-aldicarb intermediate by reacting [13C2]-carbamoyl chloride with sodium cyanide.", "Step 4: Reduction of [13C2]-aldicarb intermediate to [13C2]-aldicarb by reacting with sodium borohydride in the presence of sodium hydroxide.", "Step 5: Synthesis of [d3]-aldicarb-[13C2,d3] by reacting [13C2]-aldicarb with deuterium oxide." ] } | |

Número CAS |

1261170-75-5 |

Fórmula molecular |

C7H14N2O2S |

Peso molecular |

195.27 g/mol |

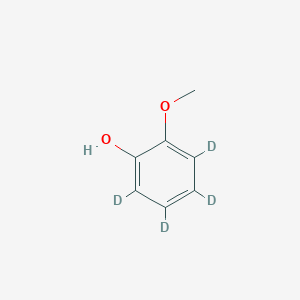

Nombre IUPAC |

[(Z)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5-/i3+1D3,6+1 |

Clave InChI |

QGLZXHRNAYXIBU-ZBTVZLOQSA-N |

SMILES isomérico |

[2H][13C]([2H])([2H])N[13C](=O)O/N=C\C(C)(C)SC |

SMILES canónico |

CC(C)(C=NOC(=O)NC)SC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.